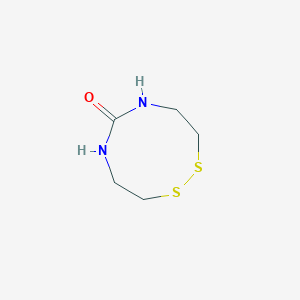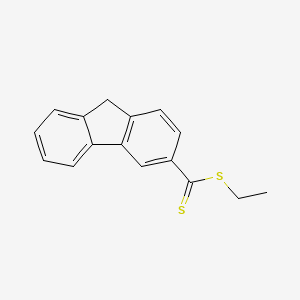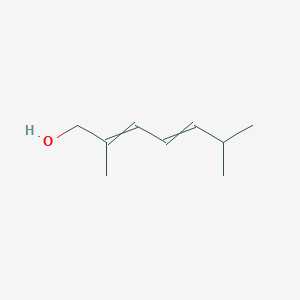![molecular formula C20H17ClN2O B14609735 3-Chloro-6-{[3-(2-methylprop-2-en-1-yl)[1,1'-biphenyl]-2-yl]oxy}pyridazine CAS No. 61075-16-9](/img/structure/B14609735.png)
3-Chloro-6-{[3-(2-methylprop-2-en-1-yl)[1,1'-biphenyl]-2-yl]oxy}pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-6-{[3-(2-methylprop-2-en-1-yl)[1,1’-biphenyl]-2-yl]oxy}pyridazine is a complex organic compound that features a pyridazine ring substituted with a chloro group and an oxy-biphenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-{[3-(2-methylprop-2-en-1-yl)[1,1’-biphenyl]-2-yl]oxy}pyridazine typically involves multiple steps:
Formation of the biphenyl moiety: This can be achieved through a Suzuki coupling reaction between a halogenated biphenyl and an appropriate boronic acid.
Introduction of the pyridazine ring: The biphenyl compound is then reacted with a pyridazine derivative under conditions that promote nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-6-{[3-(2-methylprop-2-en-1-yl)[1,1’-biphenyl]-2-yl]oxy}pyridazine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-Chloro-6-{[3-(2-methylprop-2-en-1-yl)[1,1’-biphenyl]-2-yl]oxy}pyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 3-Chloro-6-{[3-(2-methylprop-2-en-1-yl)[1,1’-biphenyl]-2-yl]oxy}pyridazine involves its interaction with specific molecular targets. The chloro group can participate in electrophilic aromatic substitution reactions, while the biphenyl moiety can engage in π-π stacking interactions. These interactions can influence the compound’s biological activity and its ability to bind to proteins or other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-2-methylpropene: A simpler compound with a similar chloro group but lacking the biphenyl and pyridazine moieties.
3-Chloro-2-hydroxypropyl methacrylate: Contains a chloro group and a methacrylate moiety, used in polymer synthesis.
Uniqueness
3-Chloro-6-{[3-(2-methylprop-2-en-1-yl)[1,1’-biphenyl]-2-yl]oxy}pyridazine is unique due to its combination of a pyridazine ring, a biphenyl moiety, and a chloro group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
61075-16-9 |
|---|---|
Molekularformel |
C20H17ClN2O |
Molekulargewicht |
336.8 g/mol |
IUPAC-Name |
3-chloro-6-[2-(2-methylprop-2-enyl)-6-phenylphenoxy]pyridazine |
InChI |
InChI=1S/C20H17ClN2O/c1-14(2)13-16-9-6-10-17(15-7-4-3-5-8-15)20(16)24-19-12-11-18(21)22-23-19/h3-12H,1,13H2,2H3 |
InChI-Schlüssel |
KRTNDQLDEMLHKE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)CC1=C(C(=CC=C1)C2=CC=CC=C2)OC3=NN=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-[(Hex-1-en-3-yl)oxy]-4,6-dinitro-2-(pentafluoroethyl)-1H-benzimidazole](/img/structure/B14609672.png)

![N-(Naphthalen-1-yl)[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B14609689.png)
![2-Chloro-1-[4-(dodecyloxy)phenyl]ethan-1-one](/img/structure/B14609699.png)
![1,3,7,9-Tetranitro-5-oxo-5lambda~5~-benzo[c]cinnoline](/img/structure/B14609706.png)



![(2R)-5-Methoxy-5'-methyl-2,2'-spirobi[indene]-1,1'(3H,3'H)-dione](/img/structure/B14609727.png)




